![molecular formula C19H17N3O2 B6590506 5-Benzoyl-2-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one CAS No. 1092333-02-2](/img/structure/B6590506.png)
5-Benzoyl-2-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one
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Overview
Description
The compound “5-Benzoyl-2-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one” is a heterocyclic compound . It is also known as “2-PHENYL-4,5,6,7-TETRAHYDRO-2H-PYRAZOLO [4,3-C]PYRIDINE HYDROCHLORIDE” with a CAS Number of 1171476-07-5 .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 235.71300 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Drug Development and Pharmacology
Imidazole serves as a crucial synthon in drug development. Derivatives of 1,3-diazole (imidazole) have been explored for various pharmacological activities, including:
- Antibacterial and Antimycobacterial Activity : Some imidazole derivatives exhibit antibacterial and antimycobacterial effects, making them potential candidates for combating infectious diseases .
- Anti-Inflammatory Properties : Certain imidazole-containing compounds demonstrate anti-inflammatory activity, which could be relevant in treating inflammatory conditions .
- Antitumor Effects : Imidazole derivatives have been investigated for their antitumor properties. They may inhibit cancer cell growth and proliferation .
- Antidiabetic Potential : Imidazole-based compounds have been studied for their effects on glucose metabolism and insulin sensitivity .
- Antioxidant Activity : Imidazole derivatives may act as antioxidants, protecting cells from oxidative stress .
Commercially Available Drugs
Several drugs in the market incorporate the 1,3-diazole ring:
Safety and Hazards
properties
IUPAC Name |
5-benzoyl-2-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-18(14-7-3-1-4-8-14)21-12-11-17-16(13-21)19(24)22(20-17)15-9-5-2-6-10-15/h1-10,20H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYUFCYKCXFFHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NN(C2=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzoyl-2-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one |
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